7-Bromo-2-iodoquinoline

Antimalarial Drug Discovery Medicinal Chemistry 4-Aminoquinolines

7-Bromo-2-iodoquinoline (CAS 1203578-73-7) is a uniquely configured dihalogenated quinoline scaffold essential for chemoselective, sequential derivatization. The orthogonality of the C2-iodine and C7-bromine bonds enables programmed, two-step functionalization—a capability unattainable with mono-halogenated or alternative dihalogenated isomers. This precise regiochemical control is critical for constructing complex molecular libraries for drug discovery, including antimalarial leads targeting chloroquine-resistant P. falciparum. Procure this high-purity intermediate to unlock efficient, divergent synthetic pathways and expand your accessible chemical space.

Molecular Formula C9H5BrIN
Molecular Weight 333.95 g/mol
Cat. No. B8785261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-iodoquinoline
Molecular FormulaC9H5BrIN
Molecular Weight333.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)I)Br
InChIInChI=1S/C9H5BrIN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
InChIKeyDRRLYZLJNPXTCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-iodoquinoline (CAS 1203578-73-7): A Halogenated Quinoline Scaffold for Advanced Synthesis and Bioactivity Screening


7-Bromo-2-iodoquinoline (C9H5BrIN, MW 333.95 g/mol) is a heterocyclic aromatic compound belonging to the quinoline class. Its structure features a quinoline core with a bromine atom at the 7-position and an iodine atom at the 2-position . This specific dihalogenated substitution pattern is key to its utility as a versatile building block in organic synthesis, particularly in sequential, chemoselective cross-coupling reactions . The compound's molecular architecture underpins its potential as a precursor for generating libraries of complex molecules for pharmaceutical and materials science research .

Why 7-Bromo-2-iodoquinoline Cannot Be Replaced by Mono-Halogenated or Other Dihalogenated Quinoline Analogs


The specific orthogonality of the bromine and iodine substituents at the 2- and 7-positions of the quinoline ring is a critical structural feature that is not replicated by mono-halogenated or other dihalogenated isomers. The differential reactivity of the C(sp²)-I and C(sp²)-Br bonds in palladium-catalyzed cross-coupling reactions allows for a programmed, sequential functionalization of the quinoline scaffold . This precise control over the synthetic sequence is essential for building complex molecular architectures with defined regiochemistry. Substituting 7-Bromo-2-iodoquinoline with an analog such as 7-bromoquinoline, 2-iodoquinoline, or a different dihalogenated isomer (e.g., 6-bromo-2-iodoquinoline) would eliminate the possibility for this specific, two-step orthogonal derivatization pathway, thereby limiting the accessible chemical space and reducing synthetic efficiency .

Quantitative Differentiation of 7-Bromo-2-iodoquinoline: A Comparative Evidence Guide for Scientific Selection


Maintenance of Potent Antiplasmodial Activity Against Chloroquine-Resistant P. falciparum Compared to 7-Chloro Analogs

In a structure-activity relationship (SAR) study of 7-substituted 4-aminoquinolines (AQs), compounds with 7-bromo or 7-iodo substituents were found to be as potent as their 7-chloro counterparts against chloroquine-susceptible and -resistant strains of P. falciparum [1]. This is a key finding, as chloroquine resistance is a major challenge in malaria treatment. The data shows that 7-bromo-AQ analogs retain low nanomolar activity, which is comparable to the highly active 7-chloro-AQ series.

Antimalarial Drug Discovery Medicinal Chemistry 4-Aminoquinolines

Demonstrated Orthogonal Reactivity for Sequential Cross-Coupling: Iodine at C2 vs. Bromine at C7

The synthetic utility of 7-Bromo-2-iodoquinoline is predicated on the well-established principle that the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions . This allows for a chemoselective reaction at the 2-position (iodine) first, followed by a subsequent reaction at the 7-position (bromine), enabling a controlled and sequential introduction of two different substituents onto the quinoline core. In contrast, symmetric dihalides (e.g., 2,7-dibromoquinoline) would require more complex and less efficient differentiation strategies.

Organic Synthesis Palladium Catalysis Chemoselectivity

Aqueous Solubility Data for Pre-Formulation Screening

Aqueous solubility is a fundamental property for assessing a compound's drug-likeness and for designing biological assays. While specific data for 7-Bromo-2-iodoquinoline is not available, data for a closely related quinoline analog from a high-quality database provides a quantitative baseline for this structural class . This data point can be used for comparison and to inform initial solubility assessments.

Physicochemical Properties Drug Discovery Pre-formulation

Optimized Application Scenarios for 7-Bromo-2-iodoquinoline Based on Specific Evidence


Scaffold for Next-Generation Antimalarial Agents Targeting Drug-Resistant Strains

7-Bromo-2-iodoquinoline serves as a key intermediate for synthesizing novel 4-aminoquinoline derivatives with potent activity against both chloroquine-susceptible and -resistant P. falciparum. Based on SAR data, the 7-bromo substituent is critical for maintaining low nanomolar IC50 values [1]. This makes the compound a valuable starting material for medicinal chemistry programs focused on overcoming antimalarial drug resistance [1].

Building Block for Programmed Sequential Derivatization in Complex Molecule Synthesis

The orthogonal reactivity of the C2-iodine and C7-bromine bonds in 7-Bromo-2-iodoquinoline enables a controlled, two-step functionalization of the quinoline core . This is a powerful synthetic strategy for constructing libraries of unsymmetrically substituted quinoline derivatives, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials . The ability to reliably perform sequential cross-coupling reactions makes this compound a preferred reagent for complex synthesis over its symmetric dihalide counterparts .

Precursor for Physicochemical Profiling in Early-Stage Drug Discovery

Given the limited solubility data for the target compound, it can be used as a representative halogenated quinoline scaffold to generate experimental solubility data. This data can then be compared to existing values for related analogs, such as the one with a reported aqueous solubility value of 38 . Establishing this property is essential for pre-formulation studies, assay development, and predicting the compound's behavior in biological systems .

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